ethyl 3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate
Description
Ethyl 3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate is a rhodanine-derived thiazolidinone compound characterized by:
- A Z-configured exocyclic double bond at the 5-position, critical for molecular geometry and bioactivity .
- A 3-methoxyphenyl substituent, which enhances electron-donating properties and influences binding interactions.
- An ethyl propanoate ester group at the 3-position, improving lipophilicity and bioavailability compared to carboxylic acid analogs .
- A 2-sulfanylidene (thione) group, contributing to tautomerism and metal-binding capabilities .
This compound is synthesized via Knoevenagel condensation, typically involving rhodanine derivatives and 3-methoxybenzaldehyde under reflux conditions, followed by esterification . Its structure is confirmed via X-ray crystallography using SHELX programs .
Properties
IUPAC Name |
ethyl 3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S2/c1-3-21-14(18)7-8-17-15(19)13(23-16(17)22)10-11-5-4-6-12(9-11)20-2/h4-6,9-10H,3,7-8H2,1-2H3/b13-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZPKUIQKWJCIA-RAXLEYEMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1C(=O)C(=CC2=CC(=CC=C2)OC)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CCN1C(=O)/C(=C/C2=CC(=CC=C2)OC)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate can be achieved through several synthetic routes. One common method involves the condensation of ethyl 3-mercaptopropanoate with 3-methoxybenzaldehyde under specific conditions. The reaction typically requires a catalytic amount of base, such as sodium methoxide, and occurs in a polar solvent like ethanol.
Industrial Production Methods: Industrial production often relies on efficient, scalable methods to ensure high yield and purity. This typically involves optimizing reaction conditions, such as temperature, pH, and reaction time, to maximize the conversion of starting materials to the desired product. Purification steps, including crystallization or chromatography, are crucial in obtaining a high-quality compound.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, especially at the thiazolidine ring, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group to produce alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and at the thiazolidine moiety.
Common Reagents and Conditions:
Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution reactions often involve halogenating agents or nucleophiles such as amines or alkyl halides.
Major Products:
Oxidation products include sulfoxides and sulfones.
Reduction products are typically alcohols or secondary amines.
Substitution reactions yield various substituted thiazolidine and aromatic derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules in synthetic organic chemistry.
Biology: Investigated for its potential enzyme inhibitory activities.
Medicine: Explored for its potential antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceutical intermediates.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Enzyme Inhibition: It may act as an inhibitor of certain enzymes, interfering with their catalytic activities.
Signal Transduction Pathways: Involved in modulating pathways related to inflammation and cell proliferation.
Interaction with Cellular Components: Binds to specific receptors or proteins, altering their function and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
Key Observations :
- Lipophilicity: Thiophene and aryl groups increase logP, favoring membrane penetration, while carboxylic acids (e.g., propanoic acid) reduce logP .
- Bioavailability : Ethyl/methyl esters (target compound, ) show better absorption than carboxylic acids due to esterase-mediated hydrolysis resistance .
- Hydrogen-Bonding : Propanamide derivatives (e.g., thiadiazole-linked) exhibit higher polar surface area (PSA), enhancing target binding but limiting blood-brain barrier penetration .
Biological Activity
Ethyl 3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings, case studies, and data tables to elucidate the biological activity of this compound.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C17H19NO4S2
- Molecular Weight : 365.46 g/mol
- CAS Number : 381691-83-4
The structure features a thiazolidinone ring, which is known for its diverse biological activities, including antimicrobial properties. The presence of the methoxyphenyl group is also notable for enhancing biological interactions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on thiazolidinone derivatives showed promising antibacterial activity against various Gram-positive and Gram-negative bacteria, surpassing traditional antibiotics like ampicillin and streptomycin in effectiveness against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
Table 1: Antimicrobial Activity Comparison
| Compound | MIC (μM) | MBC (μM) | Target Bacteria |
|---|---|---|---|
| Ethyl Thiazolidinone | 37.9 | 57.8 | S. aureus |
| Ampicillin | 248 | 372 | MRSA |
| Streptomycin | 43 | N/A | E. coli |
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity. In vitro studies have demonstrated that thiazolidinone derivatives can inhibit fungal growth more effectively than standard antifungal agents like ketoconazole. For instance, one derivative exhibited an MIC of 285–475 μM against Candida species .
Table 2: Antifungal Activity Overview
| Compound | MIC (μM) | Target Fungi |
|---|---|---|
| Ethyl Thiazolidinone | 480 | T. viride |
| Ketoconazole | 285 | Candida |
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific bacterial enzymes. For instance, docking studies suggest that it may inhibit MurB enzyme activity in E. coli, which is crucial for bacterial cell wall synthesis .
Case Studies and Research Findings
- Antimicrobial Efficacy : A series of synthesized thiazolidinone derivatives were tested against a panel of bacteria and fungi. The results indicated that compounds with the thiazolidinone core exhibited superior antibacterial activity compared to their non-thiazolidinone counterparts.
- Cytotoxicity Assessment : The cytotoxicity of these compounds was evaluated using the MTT assay on HEK-293 human embryonic kidney cells. Most active derivatives showed low cytotoxicity with reasonable selectivity indices, indicating a potential therapeutic window for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
